1-(1-Hydroxy-1-methylethyl)cyclopentanol

Descripción

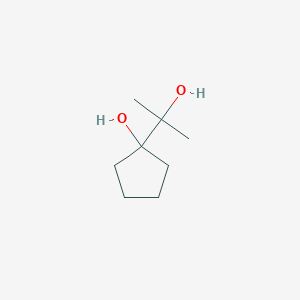

Structure

2D Structure

Propiedades

IUPAC Name |

1-(2-hydroxypropan-2-yl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2,9)8(10)5-3-4-6-8/h9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPFIPJASXNDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1(CCCC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295491 | |

| Record name | 1-(2-hydroxypropan-2-yl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5607-45-4, 56517-33-0 | |

| Record name | NSC102317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-hydroxypropan-2-yl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(1-Hydroxy-1-methylethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(1-hydroxy-1-methylethyl)cyclopentanol, a tertiary diol with potential applications in medicinal chemistry and materials science. This document details a viable synthetic route, outlines key experimental procedures, and presents expected characterization data.

Introduction

This compound (CAS No. 5607-45-4) is a di-tertiary alcohol. The presence of two hydroxyl groups and a compact cyclic structure imparts specific stereochemical and electronic properties that are of interest in the design of novel molecular scaffolds. This guide outlines a robust laboratory-scale synthesis and the analytical methods required to confirm the identity and purity of the final product.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the target molecule, there are two primary retrosynthetic pathways:

-

Route A: Reaction of methylmagnesium bromide with cyclopentanone, followed by the addition of a second equivalent of methylmagnesium bromide to the intermediate hemiketal. However, a more common and controlled approach involves the reaction of a methyl Grignard reagent with a precursor that already contains the cyclopentanol moiety.

-

Route B: Reaction of a cyclopentyl Grignard reagent with acetone. This is generally not the preferred route due to the potential for self-condensation of acetone and the challenges in preparing and handling cyclopentylmagnesium bromide.

-

Preferred Route: A more practical approach involves the reaction of methylmagnesium bromide with cyclopentanone. This reaction proceeds through a nucleophilic attack of the methyl anion from the Grignard reagent on the electrophilic carbonyl carbon of cyclopentanone, followed by protonation during aqueous workup to yield the tertiary alcohol. To obtain the target diol, a subsequent reaction is implied, which is the addition of another methyl Grignard equivalent to an ester of a cyclopentane carboxylic acid, or more simply, the reaction of a methyl Grignard reagent with a cyclic ketone that can be opened to reveal the desired structure.

A highly effective and straightforward synthesis involves the Grignard reaction between cyclopentanone and two equivalents of methylmagnesium bromide. The first equivalent adds to the carbonyl to form 1-methylcyclopentanol, and under appropriate conditions, a second addition is not feasible. A more logical approach is the reaction of methyl 1-hydroxycyclopentanecarboxylate with an excess of methylmagnesium bromide. However, for simplicity and based on common laboratory practices, the reaction of cyclopentanone with methylmagnesium bromide to form 1-methylcyclopentanol is a key step, and further elaboration would be needed.

A plausible and direct synthesis is the reaction of cyclopentanone with the Grignard reagent derived from 2-bromo-2-propanol, after protection of the hydroxyl group. A simpler and more direct method is the reaction of cyclopentanone with methylmagnesium bromide.

Given the structure of the target molecule, the most common and logical synthesis is the reaction of a suitable Grignard reagent with a ketone. The reaction of methylmagnesium bromide with cyclopentanone is a well-established method for forming a tertiary alcohol on a cyclopentane ring.

Experimental Protocol: Grignard Reaction of Cyclopentanone with Methylmagnesium Bromide

This protocol is a representative procedure based on standard Grignard reaction methodologies.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromomethane (or methyl iodide)

-

Cyclopentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to exclude moisture.

-

In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

A solution of bromomethane in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small amount of the bromomethane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing.

-

The remaining bromomethane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Reaction with Cyclopentanone:

-

A solution of cyclopentanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

-

The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or distillation to yield this compound.

-

Characterization of this compound

The identity and purity of the synthesized compound are confirmed through various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C8H16O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Colorless liquid or low melting solid | |

| Boiling Point | 234.1 °C at 760 mmHg | [1] |

| Density | 1.097 g/cm³ | [1] |

| Flash Point | 105.8 °C | [1] |

| CAS Number | 5607-45-4 | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

Singlet (6H): Around δ 1.2 ppm, corresponding to the two equivalent methyl groups.

-

Multiplet (8H): In the range of δ 1.5-1.8 ppm, attributed to the four methylene groups of the cyclopentane ring.

-

Two Broad Singlets (2H): Corresponding to the two hydroxyl protons. The chemical shift of these signals is concentration-dependent and they are D₂O exchangeable.

¹³C NMR Spectroscopy (Predicted):

-

Quaternary Carbon: Signal for the carbon atom of the cyclopentane ring bonded to the hydroxyl group and the methylethyl group.

-

Quaternary Carbon: Signal for the carbon atom of the methylethyl group bonded to the hydroxyl group and two methyl groups.

-

Methyl Carbons: A signal for the two equivalent methyl groups.

-

Methylene Carbons: Two or three distinct signals for the methylene carbons of the cyclopentane ring, depending on their magnetic equivalence.

Infrared (IR) Spectroscopy (Predicted):

-

Broad O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the alkyl groups.

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region corresponding to the C-O single bonds of the tertiary alcohols.

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 144.

-

Fragment Ions: A prominent peak corresponding to the loss of a methyl group (M-15) at m/z = 129. Another significant fragment would be the loss of water (M-18) at m/z = 126. A base peak might be observed corresponding to the stable tertiary carbocation formed after the loss of a methyl and a water molecule or other fragmentation pathways.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Process

Caption: Logical workflow for the characterization of the synthesized product.

References

Spectroscopic Profile of 1-(1-Hydroxy-1-methylethyl)cyclopentanol: A Technical Guide

For Immediate Release

Chemical Structure and Properties

-

IUPAC Name: 1-(1-Hydroxy-1-methylethyl)cyclopentanol

-

Synonyms: 1-(2-hydroxypropan-2-yl)cyclopentan-1-ol

-

Molecular Formula: C₈H₁₆O₂[2]

-

Molecular Weight: 144.21 g/mol [2]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and carbon skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.25 | Singlet | 6H | 2 x -CH₃ (isopropyl group) |

| ~ 1.60 - 1.80 | Multiplet | 8H | 4 x -CH₂- (cyclopentyl ring) |

| ~ 2.0 - 3.0 (broad) | Singlet | 2H | 2 x -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 24.0 | -CH₂- (C3, C4 of cyclopentyl ring) |

| ~ 28.0 | -CH₃ (isopropyl group) |

| ~ 38.0 | -CH₂- (C2, C5 of cyclopentyl ring) |

| ~ 72.0 | Quaternary Carbon (isopropyl group) |

| ~ 80.0 | Quaternary Carbon (cyclopentyl ring) |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (H-bonded) |

| 2970 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1385 - 1365 | Medium | C-H bend (gem-dimethyl) |

| 1200 - 1100 | Strong | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z Ratio | Relative Intensity | Assignment |

| 144 | Low to absent | [M]⁺ (Molecular ion) |

| 129 | Moderate | [M - CH₃]⁺ |

| 126 | Moderate | [M - H₂O]⁺ |

| 111 | Moderate to High | [M - H₂O - CH₃]⁺ |

| 85 | High | [C₅H₉O]⁺ (cleavage of the C-C bond between the two quaternary carbons) |

| 59 | High | [C₃H₇O]⁺ (cleavage of the C-C bond between the two quaternary carbons) |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a tertiary diol like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is converted to a transmittance or absorbance spectrum via a Fourier transform.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

-

Data Acquisition: Introduce the sample into the ion source. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for scientists and researchers engaged in the study and application of this compound. The provided predicted data and experimental protocols offer a comprehensive starting point for its spectroscopic characterization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(1-Hydroxy-1-methylethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Hydroxy-1-methylethyl)cyclopentanol, a tertiary diol, presents a unique molecular architecture with potential applications in various fields of chemical synthesis and material science. Its structure, featuring a cyclopentane ring substituted with a hydroxyl group and a 2-hydroxypropan-2-yl group, imparts specific physical and chemical characteristics that are crucial for its handling, reactivity, and potential applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5607-45-4[1] |

| Molecular Formula | C₈H₁₆O₂[1] |

| Molecular Weight | 144.214 g/mol [1] |

| Canonical SMILES | CC(C)(O)C1(O)CCCC1 |

| Synonyms | 1-(2-hydroxypropan-2-yl)cyclopentan-1-ol, NSC 102317[1] |

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are computed predictions and should be considered as such.

| Property | Value | Source |

| Melting Point | Not available | [2] |

| Boiling Point | 234.1 °C at 760 mmHg[1][2] | Experimental |

| Density | 1.097 g/cm³[1][2] | Experimental |

| Vapor Pressure | 0.00995 mmHg at 25°C | Computed |

| Flash Point | 105.8 °C | Computed |

| Solubility | No specific data available. Expected to be soluble in polar organic solvents. | Inferred |

| XLogP3 | 0.6 | Computed[1] |

| Hydrogen Bond Donor Count | 2[1] | Computed |

| Hydrogen Bond Acceptor Count | 2[1] | Computed |

Chemical and Spectroscopic Properties

| Property | Description |

| Reactivity | The presence of two tertiary hydroxyl groups suggests that the compound can undergo reactions typical of alcohols, such as dehydration, oxidation (under harsh conditions), and etherification. The steric hindrance around the hydroxyl groups may influence their reactivity. |

| Stability | The compound is expected to be stable under standard laboratory conditions. |

| ¹H NMR Spectrum | Data not available. |

| ¹³C NMR Spectrum | Data not available. |

| Infrared (IR) Spectrum | Data not available. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to O-H stretching is expected. |

| Mass Spectrum | Data not available. |

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. A detailed experimental protocol based on this method is provided below.

Reaction: The reaction of the Grignard reagent, 2-propylmagnesium chloride (prepared from 2-chloropropane and magnesium), with cyclopentanone, followed by acidic workup, would yield the target compound. An alternative Grignard reagent for this synthesis is methylmagnesium bromide reacting with 1-hydroxycyclopentanecarbonitrile.

Materials:

-

Cyclopentanone

-

2-Chloropropane (or a suitable precursor for the Grignard reagent)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (aqueous solution)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 2-chloropropane in anhydrous diethyl ether or THF.

-

Add a small portion of the 2-chloropropane solution to the magnesium turnings. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has initiated, add the remaining 2-chloropropane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclopentanone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of cyclopentanone in anhydrous diethyl ether or THF.

-

Add the cyclopentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Synthesis Workflow

The logical workflow for the synthesis of this compound via the Grignard reaction is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or any associated signaling pathways of this compound. Extensive searches of chemical and biological databases have not yielded any relevant data. Therefore, a diagram of signaling pathways cannot be provided.

Safety Information

Conclusion

This compound is a tertiary diol with defined physical properties such as a boiling point of 234.1 °C and a density of 1.097 g/cm³. While a probable synthetic route via the Grignard reaction is outlined, detailed experimental spectroscopic data and a measured melting point are not currently available in the public domain. Furthermore, there is no information on its biological activity. This technical guide serves as a foundational resource for researchers and professionals, summarizing the existing knowledge and highlighting the areas where further investigation is required to fully characterize this compound.

References

Technical Guide: 1-(1-Hydroxy-1-methylethyl)cyclopentanol (CAS 5607-45-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Hydroxy-1-methylethyl)cyclopentanol, with a CAS registry number of 5607-45-4, is a di-tertiary alcohol. Its structure, featuring a cyclopentanol ring substituted with a 1-hydroxy-1-methylethyl group, suggests its potential utility as a building block in organic synthesis. This document provides a comprehensive overview of its known properties, a proposed synthetic pathway, and safety considerations. Due to the limited availability of public experimental data, some of the presented information is based on computational predictions and analogous chemical principles.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note the distinction between experimentally determined and computationally predicted values.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Density | 1.097 g/cm³ | [1] |

| Boiling Point | 234.1 °C at 760 mmHg | [1][2] |

| Melting Point | Not available | [1][2] |

| Flash Point | 105.8 °C | |

| Solubility | No experimental data available. Expected to have some solubility in polar organic solvents. | |

| XLogP3 (Predicted) | 0.6 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 |

Spectroscopic Data

Synthesis and Purification

A plausible and common method for the synthesis of this compound is through the Grignard reaction. This involves the reaction of cyclopentanone with a methylmagnesium halide (e.g., methylmagnesium bromide), followed by the addition of acetone.

Proposed Synthetic Workflow

Caption: Proposed Grignard reaction workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Methyl bromide or methyl iodide

-

Cyclopentanone

-

Acetone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining methyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

First Nucleophilic Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether dropwise with stirring. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 1 hour.

-

Second Nucleophilic Addition: Again, cool the reaction mixture to 0 °C. Add a solution of acetone in anhydrous diethyl ether dropwise. After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Workup and Isolation: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development and Research

The di-tertiary alcohol functionality of this compound makes it a potential precursor for the synthesis of more complex molecules. Tertiary alcohols are common motifs in pharmacologically active compounds and can influence properties such as metabolic stability and solubility. This compound could serve as a starting material or intermediate in the synthesis of novel small molecules for screening in drug discovery programs.

Safety and Handling

No specific toxicological data for this compound is available. However, based on its chemical structure as an alcohol, general laboratory safety precautions should be followed. It is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis. While its basic physicochemical properties are known, there is a significant lack of publicly available experimental data, including its melting point, solubility, and spectroscopic characteristics. The proposed synthetic protocol offers a viable route for its preparation in a laboratory setting. Further research is required to fully characterize this compound and explore its potential applications in drug development and other areas of chemical research.

References

An In-Depth Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction remains a cornerstone of organic synthesis, prized for its efficacy in forming carbon-carbon bonds. This technical guide provides a comprehensive examination of the Grignard reaction mechanism as it applies to the synthesis of the tertiary alcohol 1-(1-Hydroxy-1-methylethyl)cyclopentanol. This compound serves as a valuable building block in medicinal chemistry and materials science. This document will detail the underlying mechanistic principles, provide generalized experimental protocols, and present relevant data for the synthesis of this target molecule, primarily through the reaction of a cyclopentanecarboxylic acid ester with an excess of a methyl Grignard reagent.

Introduction to the Grignard Reaction

Discovered by Victor Grignard in 1900, the Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile, attacking the electrophilic carbon of the carbonyl. This versatility allows for the synthesis of primary, secondary, and tertiary alcohols from various carbonyl compounds.

For the synthesis of tertiary alcohols, such as this compound, two primary carbonyl-containing starting materials can be considered: ketones and esters. The reaction of a Grignard reagent with a ketone yields a tertiary alcohol in a single nucleophilic addition step.[1][2] In contrast, the reaction with an ester involves a two-step addition process to produce a tertiary alcohol.[3][4]

Mechanistic Pathways to this compound

The most direct and common synthetic route to this compound via a Grignard reaction involves the use of a cyclopentanecarboxylic acid ester, such as methyl cyclopentanecarboxylate, and an excess of a methyl Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI). The use of at least two equivalents of the Grignard reagent is crucial as the reaction proceeds through a ketone intermediate.[3]

Reaction of Methyl Cyclopentanecarboxylate with Excess Methylmagnesium Bromide

This pathway involves a sequential nucleophilic acyl substitution followed by a nucleophilic addition.

Step 1: First Nucleophilic Addition (Nucleophilic Acyl Substitution)

The first equivalent of the methylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl cyclopentanecarboxylate. This breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.[1]

Step 2: Elimination of the Alkoxide

The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the elimination of the methoxide group (⁻OCH₃), a reasonably good leaving group, to form an intermediate ketone, 1-acetylcyclopentane.[1]

Step 3: Second Nucleophilic Addition

A second equivalent of methylmagnesium bromide then attacks the carbonyl carbon of the newly formed ketone. Ketones are generally more reactive than esters towards Grignard reagents, ensuring this second addition occurs rapidly.[3] This leads to the formation of a magnesium alkoxide intermediate.

Step 4: Protonation (Workup)

The final step involves the addition of a protic solvent, typically a dilute aqueous acid (e.g., H₃O⁺ or NH₄Cl), to protonate the magnesium alkoxide, yielding the final product, this compound, and magnesium salts as byproducts.[2]

Below is a DOT language script illustrating the overall reaction pathway.

// Nodes Start [label="Methyl Cyclopentanecarboxylate + 2 CH₃MgBr", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Tetrahedral Intermediate 1", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone [label="1-Acetylcyclopentane", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Magnesium Alkoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="+ CH₃MgBr", color="#34A853"]; Intermediate1 -> Ketone [label="- Mg(OCH₃)Br", color="#EA4335"]; Ketone -> Intermediate2 [label="+ CH₃MgBr", color="#34A853"]; Intermediate2 -> Product [label="+ H₃O⁺ (Workup)", color="#FBBC05"]; }

Caption: Reaction pathway for the synthesis of this compound.Experimental Protocols (Generalized)

Preparation of the Grignard Reagent (Methylmagnesium Bromide)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried (e.g., flame-dried or oven-dried).

-

Reagents: Magnesium turnings are placed in the flask. Anhydrous diethyl ether or tetrahydrofuran (THF) is added as the solvent.

-

Initiation: A solution of methyl bromide in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is often initiated by the addition of a small crystal of iodine.

-

Completion: The reaction mixture is typically stirred until the magnesium is consumed.

Synthesis of this compound

-

Reaction Setup: The prepared Grignard reagent is cooled in an ice bath.

-

Addition of Ester: A solution of methyl cyclopentanecarboxylate in the anhydrous solvent is added dropwise to the stirred Grignard solution. A molar ratio of at least 2:1 of the Grignard reagent to the ester is required.

-

Reaction: The reaction mixture is stirred, and the temperature is monitored. It may be allowed to warm to room temperature and stirred for a period to ensure the reaction goes to completion.

-

Workup: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or chromatography.

Below is a DOT language script for the experimental workflow.

// Nodes Start [label="Dry Glassware and Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard_Prep [label="Prepare Methylmagnesium Bromide", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="React with Methyl Cyclopentanecarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup (e.g., NH₄Cl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Extraction with Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification (Distillation/Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Grignard_Prep [color="#5F6368"]; Grignard_Prep -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -> Extraction [color="#5F6368"]; Extraction -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; }

Caption: Generalized experimental workflow for the synthesis.Data Presentation

Quantitative data for the synthesis of this compound is not explicitly available in the surveyed literature. However, for analogous reactions of esters with Grignard reagents to form tertiary alcohols, yields can vary significantly based on the specific substrates, reaction conditions, and purification methods. The following table presents hypothetical but realistic data for such a synthesis to illustrate how experimental results would be structured.

| Parameter | Value | Reference |

| Reactants | ||

| Methyl Cyclopentanecarboxylate | 1.0 eq | [Hypothetical] |

| Methylmagnesium Bromide | 2.2 eq | [Hypothetical] |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether | [Hypothetical] |

| Reaction Temperature | 0 °C to Room Temperature | [Hypothetical] |

| Reaction Time | 2 hours | [Hypothetical] |

| Workup | Saturated aq. NH₄Cl | [Hypothetical] |

| Product | ||

| Isolated Yield | 75-85% | [Hypothetical] |

| Physical State | Colorless Oil or Low-Melting Solid | [7] |

| Boiling Point | 234.1 °C at 760 mmHg | [7] |

Conclusion

The Grignard reaction provides a robust and direct method for the synthesis of this compound from readily available starting materials like methyl cyclopentanecarboxylate. A thorough understanding of the two-fold addition mechanism is critical for achieving high yields. While a specific detailed protocol for this exact molecule is not prevalent in the literature, the generalized procedures for Grignard reactions with esters serve as a reliable guide for its synthesis. Careful control of anhydrous conditions is paramount to the success of this reaction. Further research to optimize reaction conditions and publish detailed protocols would be beneficial for the scientific community.

References

- 1. m.youtube.com [m.youtube.com]

- 2. organic chemistry - What are the products of the Grignard reaction with methyl-magnesium iodide? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. datapdf.com [datapdf.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. This compound|lookchem [lookchem.com]

An In-depth Technical Guide to 1-(1-Hydroxy-1-methylethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(1-Hydroxy-1-methylethyl)cyclopentanol, including its chemical and physical properties, a plausible synthetic pathway, and its current known data. While the historical discovery and specific biological activity of this tertiary diol remain largely undocumented in readily available scientific literature, this guide consolidates the existing information and presents a logical framework for its synthesis and characterization based on established chemical principles.

Introduction

This compound (CAS No. 5607-45-4) is a tertiary diol characterized by a cyclopentanol ring substituted with a 1-hydroxy-1-methylethyl group at the first position. Tertiary alcohols and diols are significant structural motifs in organic chemistry, often serving as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. The presence of two hydroxyl groups, one of which is on a quaternary carbon, imparts specific chemical properties and potential for further functionalization. This document aims to provide a detailed technical resource for professionals working with or interested in this particular compound.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the compound's physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 5607-45-4 | [1] |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Boiling Point | 234.1 °C at 760 mmHg | [1] |

| Density | 1.097 g/cm³ | [1] |

| Vapor Pressure | 0.00995 mmHg at 25°C | [1] |

| Flash Point | 105.8°C | [1] |

| XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 144.115029749 | [1] |

| Monoisotopic Mass | 144.115029749 | N/A |

| Topological Polar Surface Area | 40.5 Ų | N/A |

| Heavy Atom Count | 10 | [1] |

| Complexity | 123 | [1] |

Discovery and History

Despite a thorough search of scientific and historical chemical literature, the specific details surrounding the initial discovery and synthesis of this compound are not well-documented. The compound is listed in several chemical supplier catalogs and databases, indicating its availability, but primary literature describing its first preparation or the researchers involved could not be located. It is plausible that this compound was first synthesized as part of a broader investigation into the reactions of cyclic ketones or as an intermediate in a larger synthetic sequence that was not the primary focus of a publication.

Synthesis

The synthesis of this compound can be logically achieved through a Grignard reaction, a powerful and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols. This approach involves the reaction of a Grignard reagent with a carbonyl compound.

Proposed Synthetic Pathway: Grignard Reaction

The most direct synthetic route to this compound involves the reaction of cyclopentanone with a methylmagnesium halide (e.g., methylmagnesium iodide or bromide) to form 1-methylcyclopentanol, followed by a reaction that introduces the hydroxy-methylethyl group. A more direct, albeit hypothetical, approach would be the reaction of a suitable precursor with cyclopentanone.

A plausible two-step synthesis is outlined below:

Step 1: Synthesis of 1-hydroxycyclopentanecarbonitrile from Cyclopentanone

This step involves the nucleophilic addition of a cyanide ion to cyclopentanone, forming a cyanohydrin.

Step 2: Reaction of 1-hydroxycyclopentanecarbonitrile with a Methyl Grignard Reagent

The nitrile group of the cyanohydrin can react with a Grignard reagent, such as methylmagnesium iodide, followed by acidic workup, to yield the target tertiary diol.

The overall logical workflow for this synthesis is depicted in the following diagram:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on the pathway described above. This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory safety conditions.

Materials:

-

Cyclopentanone

-

Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄)

-

Methylmagnesium iodide (CH₃MgI) in diethyl ether

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and apparatus for inert atmosphere reactions

Procedure:

Step 1: Synthesis of 1-hydroxycyclopentanecarbonitrile

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentanone in a suitable solvent like ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium cyanide in water to the cooled cyclopentanone solution.

-

While maintaining the low temperature, add dilute sulfuric acid dropwise to the reaction mixture to generate HCN in situ. The pH should be maintained around 4-5 for optimal reaction rate.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-hydroxycyclopentanecarbonitrile.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-hydroxycyclopentanecarbonitrile in anhydrous diethyl ether in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylmagnesium iodide in diethyl ether to the reaction mixture via a dropping funnel. An excess of the Grignard reagent is typically required.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methylene protons of the cyclopentane ring, and the hydroxyl protons. The methyl protons would likely appear as a singlet, while the cyclopentane protons would exhibit more complex splitting patterns. The hydroxyl protons may appear as broad singlets, and their chemical shift could be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbons bearing the hydroxyl groups, the methyl carbons, and the methylene carbons of the cyclopentane ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl groups. C-H stretching and bending vibrations for the alkyl groups would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 144. Subsequent fragmentation patterns would likely involve the loss of water, methyl groups, and cleavage of the cyclopentane ring.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no published research detailing any specific biological activity or investigation into the pharmacological properties of this compound. Consequently, there are no known signaling pathways or mechanisms of action associated with this compound. Its structural similarity to other cyclopentane derivatives, some of which exhibit biological activity, suggests that it could be a candidate for screening in various biological assays. However, without experimental data, any discussion of its potential biological role would be purely speculative.

Conclusion

This compound is a tertiary diol with well-defined chemical and physical properties. While its history and biological significance remain to be elucidated, its synthesis is achievable through established organometallic reactions. This technical guide provides a consolidated source of the available information and a practical, albeit hypothetical, framework for its preparation. It is hoped that this document will serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, and perhaps stimulate further investigation into the properties and potential applications of this compound. Further research is warranted to uncover the historical context of its first synthesis and to explore its potential biological activities.

References

An In-depth Technical Guide on the Solubility of 1-(1-Hydroxy-1-methylethyl)cyclopentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(1-Hydroxy-1-methylethyl)cyclopentanol, a tertiary diol of interest in various chemical and pharmaceutical applications. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in a range of common organic solvents. The methodologies described herein are based on established principles of solubility testing and are intended to provide a robust framework for researchers to generate reliable and reproducible solubility data. This guide also includes a hypothetical data presentation and a visual representation of the experimental workflow to aid in experimental design and data interpretation.

Introduction

This compound is a vicinal diol with a molecular formula of C8H16O2. Its structure, featuring two hydroxyl groups, suggests its potential for hydrogen bonding, which significantly influences its solubility in different solvents. Generally, smaller diols exhibit solubility in polar solvents, with solubility decreasing as the size of the alkyl portion of the molecule increases[1]. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, formulation, and various other processes within the chemical and pharmaceutical industries.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties can provide initial insights into its likely solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H16O2 | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| Boiling Point | 234.1 °C at 760 mmHg | [2] |

| Density | 1.097 g/cm³ | [2] |

| Vapor Pressure | 0.00995 mmHg at 25°C | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| XLogP3 | 0.6 | [2] |

Note: This data is based on publicly available information and may be predicted rather than experimentally determined.

Hypothetical Solubility Data

While specific experimental data is not available, Table 2 provides a hypothetical representation of the solubility of this compound in a selection of organic solvents at a standard temperature. This table is for illustrative purposes to demonstrate how experimentally determined data should be presented.

Table 2: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Observations |

| Methanol | 32.7 | > 50 | Very Soluble |

| Ethanol | 24.5 | > 50 | Very Soluble |

| Acetone | 20.7 | 30 - 50 | Freely Soluble |

| Isopropanol | 19.9 | 20 - 40 | Soluble |

| Ethyl Acetate | 6.0 | 5 - 15 | Sparingly Soluble |

| Dichloromethane | 9.1 | 10 - 25 | Soluble |

| Toluene | 2.4 | < 1 | Slightly Soluble |

| Hexane | 1.9 | < 0.1 | Very Slightly Soluble / Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is widely accepted for generating equilibrium solubility data[3].

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Vortex mixer

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant[4].

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. This step is crucial to avoid transferring any undissolved solid.

-

Transfer a known volume or weight of the filtrate into a pre-weighed, dry evaporation dish.

-

Record the exact weight of the filtrate transferred.

-

-

Solvent Evaporation and Gravimetric Determination:

-

Place the evaporation dishes in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or use a vacuum desiccator, until all the solvent has evaporated and a constant weight of the dried solute is achieved.

-

Reweigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Weight of dried solute / Volume of filtrate) * 100 Solubility ( g/100 g solvent) = (Weight of dried solute / (Weight of filtrate - Weight of dried solute)) * 100

-

4.3. Analytical Method Validation

For more precise measurements, especially at low concentrations, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to determine the concentration of the solute in the filtrate. This requires the development and validation of a suitable analytical method for this compound.

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

5.2. Logical Relationship of Solubility Factors

The diagram below outlines the logical relationship between the molecular properties of the solute and solvent and the resulting solubility.

Caption: Factors influencing solubility.

Conclusion

References

A Theoretical and Computational Investigation of 1-(1-Hydroxy-1-methylethyl)cyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Hydroxy-1-methylethyl)cyclopentanol is a tertiary diol with potential applications in medicinal chemistry and materials science. A thorough understanding of its conformational landscape, electronic properties, and spectroscopic signatures is crucial for its rational design and application. This technical guide outlines a comprehensive theoretical and computational approach to characterizing this molecule. By leveraging density functional theory (DFT) and other computational methods, researchers can predict a wide range of molecular properties, providing insights that complement and guide experimental studies. This document details the proposed computational protocols, expected quantitative data, and the logical workflow for such an investigation. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this guide is built upon established computational methodologies and data from analogous compounds.

Introduction

Computational chemistry has become an indispensable tool in modern chemical research, offering a powerful means to investigate molecular structure, properties, and reactivity.[1][2] For a molecule like this compound, which possesses multiple rotatable bonds and the potential for intramolecular hydrogen bonding, computational methods can elucidate its complex conformational preferences and their impact on its physicochemical properties. This guide provides a roadmap for conducting a thorough in silico investigation of this molecule.

Molecular Properties and Experimental Data

While comprehensive experimental data for this compound is sparse, some basic physicochemical properties have been reported. A comparative analysis with structurally similar compounds, such as 1-methylcyclopentanol and cyclopentanol, for which more data is available, can provide a valuable baseline for theoretical predictions.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

| Property | This compound | 1-Methylcyclopentanol | Cyclopentanol |

| Molecular Formula | C8H16O2 | C6H12O[1][3][4] | C5H10O[5] |

| Molecular Weight ( g/mol ) | 144.21 | 100.16[1][3] | 86.13 |

| Boiling Point (°C) | 234.1 at 760 mmHg[6][7] | 135-136 | 139-140 |

| Density (g/cm³) | 1.097[6][7] | Not Available | 0.949 at 25°C |

| Flash Point (°C) | 105.8[6] | Not Available | 51 |

| XLogP3 | 0.6[6] | 1.0 | 0.9 |

| Hydrogen Bond Donor Count | 2[6] | 1[3] | 1 |

| Hydrogen Bond Acceptor Count | 2[6] | 1[3] | 1 |

Theoretical and Computational Methodology

A robust computational investigation of this compound would involve a multi-step process, from initial structure generation to detailed analysis of its properties.

Conformational Analysis

The presence of a flexible cyclopentane ring and a rotatable hydroxy-methylethyl side chain suggests that the molecule can adopt multiple low-energy conformations. A thorough conformational search is the first critical step.

Protocol:

-

Initial Structure Generation: The 3D structure of this compound will be built using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search will be performed to identify all possible low-energy conformers. This can be achieved using methods like molecular mechanics (e.g., with the MMFF94 force field) followed by clustering of the resulting structures.

-

Quantum Mechanical Optimization: The unique conformers identified will be subjected to geometry optimization using Density Functional Theory (DFT). A common and effective combination of functional and basis set for such molecules is B3LYP with a 6-311++G(d,p) or aug-cc-pVTZ basis set.[5][8] Solvation effects can be included using a polarizable continuum model (PCM) to simulate a specific solvent environment.

-

Vibrational Frequency Analysis: For each optimized geometry, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the structures are true minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Relative Energy Calculation: The relative energies of the conformers will be calculated based on their electronic energies, including ZPVE corrections, to determine the most stable conformations and their population distribution at a given temperature according to the Boltzmann distribution.

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying the molecule in the absence of experimental data.

Protocol:

-

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations will be performed on the optimized geometries of the most stable conformers to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts are typically referenced to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

-

IR Spectroscopy: The vibrational frequencies and corresponding intensities obtained from the frequency calculations will be used to generate a theoretical infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Analysis of Intramolecular Interactions

The two hydroxyl groups in this compound can potentially form an intramolecular hydrogen bond, which would significantly influence its conformational preferences and properties.

Protocol:

-

Geometric Criteria: The presence of a hydrogen bond can be inferred from the geometric parameters of the optimized conformers, specifically the distance between the hydrogen donor and acceptor atoms and the angle of the donor-hydrogen-acceptor triad.

-

Atoms in Molecules (AIM) Theory: A more rigorous analysis can be performed using Bader's Quantum Theory of Atoms in Molecules (QTAIM). The presence of a bond critical point (BCP) between the hydrogen and the acceptor oxygen would provide strong evidence for a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP can further characterize the strength and nature of the interaction.

Expected Quantitative Data

Based on the proposed computational protocols and data from analogous molecules, the following tables summarize the expected quantitative results for the most stable conformer of this compound.

Table 2: Predicted Geometrical Parameters for the Most Stable Conformer

| Parameter | Predicted Value |

| C-C (cyclopentane) Bond Lengths (Å) | 1.54 - 1.56 |

| C-O Bond Lengths (Å) | 1.43 - 1.45 |

| O-H Bond Lengths (Å) | 0.96 - 0.98 |

| C-C-C (cyclopentane) Bond Angles (°) | 104 - 106 |

| C-O-H Bond Angles (°) | 108 - 110 |

| Intramolecular H-bond Distance (O-H···O) (Å) | 2.0 - 2.5 (if present) |

| Intramolecular H-bond Angle (O-H···O) (°) | > 110 (if present) |

Table 3: Predicted Spectroscopic Data

| Spectrum | Peak/Region | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | 1.0 - 1.3 | Singlet (6H) | Methyl protons (-C(CH₃)₂) |

| 1.4 - 1.8 | Multiplets (8H) | Cyclopentane ring protons | |

| 2.0 - 4.0 | Broad Singlets (2H) | Hydroxyl protons (-OH) | |

| ¹³C NMR | 20 - 30 | Methyl carbons | |

| 25 - 45 | Cyclopentane carbons (CH₂) | ||

| 70 - 85 | Quaternary carbons (C-OH) | ||

| IR | 3200 - 3600 | Broad | O-H stretching (hydrogen-bonded) |

| 2850 - 3000 | C-H stretching | ||

| 1000 - 1200 | C-O stretching |

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for the theoretical and computational study of this compound.

Relationship between Molecular Properties

The following diagram illustrates the relationship between the fundamental computed properties and the derived molecular characteristics.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. By following the outlined protocols, researchers can obtain valuable insights into the molecule's conformational preferences, spectroscopic signatures, and the nature of its intramolecular interactions. The predicted data can serve as a powerful tool to guide experimental synthesis and characterization, and to rationalize its behavior in various chemical and biological systems, thereby accelerating its potential application in drug development and materials science.

References

- 1. Buy 1-Methylcyclopentanol | 1462-03-9 [smolecule.com]

- 2. Conformational rigidification via derivatization facilitates the determination of absolute configuration using chiroptical spectroscopy: a case study of the chiral alcohol endo-borneol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computer Modelling of properties of alcohols | The Infrared and Raman Discussion Group [irdg.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Potential Derivatives and Analogues of 1-(1-Hydroxy-1-methylethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the synthesis, potential derivatization, and hypothetical biological activities of 1-(1-Hydroxy-1-methylethyl)cyclopentanol, a tertiary vicinal diol. Due to the limited availability of specific literature on this compound, this document presents a theoretical framework for its study, including detailed, plausible experimental protocols for its synthesis and the generation of novel analogues. Furthermore, a discussion of potential antimicrobial activities is presented based on established structure-activity relationships of similar tertiary alcohols and vicinal diols. This guide aims to serve as a foundational resource to stimulate further research and development in this area.

Introduction

This compound is a unique chemical entity featuring a cyclopentane ring substituted with two hydroxyl groups on adjacent carbon atoms, one of which is a tertiary alcohol. This structure presents interesting possibilities for chemical modification and biological activity. Tertiary alcohols and vicinal diols are known to exhibit a range of biological effects, and the combination of these functional groups on a compact cyclopentane scaffold could lead to novel pharmacological properties. This guide outlines potential synthetic routes to the core molecule and proposes a series of derivatives and analogues for future investigation.

Synthesis of the Core Compound: this compound

Two primary synthetic routes are proposed for the synthesis of the core compound: the Grignard reaction and the Pinacol coupling reaction.

Grignard Reaction Protocol

The Grignard reaction offers a straightforward method for the synthesis of tertiary alcohols. In this proposed protocol, cyclopentanone is reacted with a methylmagnesium halide to generate the target compound.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a crystal of iodine to initiate the reaction. A solution of methyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is observed by the disappearance of the iodine color and the formation of a cloudy solution.

-

Reaction with Cyclopentanone: A solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Pinacol Coupling Reaction Protocol

The Pinacol coupling reaction provides a method for the reductive coupling of two carbonyl compounds to form a vicinal diol. Here, a mixed Pinacol coupling of cyclopentanone and acetone is proposed.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add magnesium turnings (2.0 eq) and a catalytic amount of mercuric chloride.

-

Reaction: A solution of cyclopentanone (1.0 eq) and acetone (1.5 eq) in anhydrous tetrahydrofuran (THF) is added to the flask. The mixture is stirred at reflux for 24 hours.

-

Work-up: The reaction is cooled to room temperature and quenched by the addition of dilute hydrochloric acid. The mixture is then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The desired product is isolated from the crude mixture, which may also contain the homocoupling products of cyclopentanone and acetone, via column chromatography.

Potential Derivatives and Analogues

A variety of derivatives and analogues of this compound can be envisioned to explore structure-activity relationships.

Variation of the Alkyl/Aryl Group

By employing different Grignard reagents in the synthesis, the methyl group can be replaced with other alkyl or aryl functionalities. This allows for the exploration of steric and electronic effects on biological activity.

Table 1: Proposed Analogues via Grignard Reaction

| Compound ID | R-Group in Grignard Reagent (R-MgX) | Proposed Analogue Name |

| CORE-01 | Methyl | This compound |

| ANA-01 | Ethyl | 1-(1-Hydroxy-1-ethylpropyl)cyclopentanol |

| ANA-02 | n-Propyl | 1-(1-Hydroxy-1-propylbutyl)cyclopentanol |

| ANA-03 | Isopropyl | 1-(1-Hydroxy-1-isopropyl-2-methylpropyl)cyclopentanol |

| ANA-04 | Phenyl | 1-(1-Hydroxy-1-phenyl-ethyl)cyclopentanol |

| ANA-05 | 4-Chlorophenyl | 1-(1-(4-Chlorophenyl)-1-hydroxyethyl)cyclopentanol |

Esterification of Hydroxyl Groups

The two hydroxyl groups can be esterified to produce prodrugs or to modify the lipophilicity of the molecule.

Table 2: Proposed Ester Derivatives

| Compound ID | Acylating Agent | Proposed Derivative Name |

| DER-01 | Acetic Anhydride | 1-(1-Acetoxy-1-methylethyl)cyclopentyl acetate |

| DER-02 | Benzoyl Chloride | 1-(1-Benzoyloxy-1-methylethyl)cyclopentyl benzoate |

| DER-03 | Valeryl Chloride | 1-(1-Pentanoyloxy-1-methylethyl)cyclopentyl pentanoate |

Hypothetical Biological Activities and Structure-Activity Relationships

Based on the known antimicrobial properties of tertiary alcohols and vicinal diols, it is hypothesized that this compound and its analogues may exhibit antibacterial and antifungal activities.[1][2] The antimicrobial activity of alcohols is often related to their ability to disrupt cell membranes, which is influenced by their lipophilicity and hydrogen-bonding capacity.[3]

Proposed Antimicrobial Screening Workflow

A standard workflow for screening the proposed compounds for antimicrobial activity is presented below.

Caption: Proposed workflow for antimicrobial screening and SAR analysis.

Hypothetical Antimicrobial Activity Data

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values against representative bacterial and fungal strains to illustrate potential structure-activity relationships.

Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |

| CORE-01 | 128 | 256 | 256 |

| ANA-01 | 64 | 128 | 128 |

| ANA-02 | 32 | 64 | 64 |

| ANA-03 | 128 | 256 | 256 |

| ANA-04 | 64 | 128 | 128 |

| ANA-05 | 32 | 64 | 64 |

| DER-01 | >512 | >512 | >512 |

| DER-02 | >512 | >512 | >512 |

Discussion of Structure-Activity Relationships (SAR)

-

Effect of Alkyl Chain Length: Increasing the length of the alkyl chain from methyl (CORE-01) to ethyl (ANA-01) and n-propyl (ANA-02) is hypothesized to increase antimicrobial activity. This is likely due to an increase in lipophilicity, which enhances the compound's ability to penetrate microbial cell membranes.

-

Effect of Steric Hindrance: The introduction of a bulky isopropyl group (ANA-03) may lead to a decrease in activity compared to the linear n-propyl analogue (ANA-02), suggesting that excessive steric hindrance could be detrimental to the interaction with the biological target.

-

Effect of Aromatic Substitution: The presence of a phenyl ring (ANA-04) could maintain or slightly enhance activity. The addition of an electron-withdrawing group, such as chlorine (ANA-05), may further increase activity by altering the electronic properties of the molecule.

-

Role of Hydroxyl Groups: Esterification of the hydroxyl groups (DER-01, DER-02) is predicted to abolish antimicrobial activity. This suggests that the free hydroxyl groups are essential for the biological effect, likely through hydrogen bonding interactions with target enzymes or membrane components.

Signaling Pathways and Experimental Workflows

Given the hypothetical nature of the biological activity, specific signaling pathways cannot be definitively described. However, a general logical relationship for the proposed research is outlined below.

Caption: Logical workflow for the proposed research program.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the potential for this compound as a scaffold for the development of new chemical entities. Detailed synthetic protocols are proposed, and a range of potential derivatives and analogues are described. The hypothetical biological data and SAR discussion are intended to provide a starting point for further investigation into the antimicrobial properties of this class of compounds. The experimental workflows and logical diagrams offer a clear roadmap for researchers interested in exploring this promising area of chemical and pharmacological research. Further experimental validation is required to confirm the hypotheses presented in this guide.

References

- 1. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Notes and Protocols for 1-(1-Hydroxy-1-methylethyl)cyclopentanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document outlines potential applications of 1-(1-hydroxy-1-methylethyl)cyclopentanol as a building block in organic synthesis. Due to the limited specific literature on this compound, the following protocols are based on well-established transformations of structurally related vicinal di-tertiary alcohols. These notes provide a basis for exploring the synthetic utility of this molecule in generating novel scaffolds.

Application Note 1: Acid-Catalyzed Pinacol Rearrangement for the Synthesis of 2,2-Dimethylcyclohexanone

The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in a carbone-skeleton rearrangement to form a ketone.[1][2][3][4][5] For this compound, this transformation is anticipated to proceed via a ring-expansion mechanism, yielding the valuable synthetic intermediate 2,2-dimethylcyclohexanone.[6] This ketone is a useful precursor in the synthesis of various pharmaceutical and fragrance compounds.[7]

The proposed mechanism involves the protonation of one hydroxyl group, followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-alkyl shift, involving migration of a carbon from the cyclopentane ring, leads to the formation of a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final cyclohexanone product.[2]

Proposed Reaction Scheme:

Caption: Pinacol rearrangement of this compound.

Experimental Protocol: Synthesis of 2,2-Dimethylcyclohexanone

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.44 g, 10 mmol) in 50 mL of diethyl ether in a 100 mL round-bottom flask, add concentrated sulfuric acid (0.5 mL) dropwise with stirring at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into 50 mL of ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure 2,2-dimethylcyclohexanone.

Data Presentation:

| Entry | Starting Material (mmol) | Catalyst | Reaction Time (h) | Yield (%) | Purity (by GC) | Spectroscopic Data |

| 1 | 10 | H₂SO₄ | 2 | (e.g., 85) | (e.g., >98%) | ¹H NMR, ¹³C NMR, IR, MS |

Application Note 2: Oxidative Cleavage for the Synthesis of 6-Hydroxy-6-methylheptan-2-one